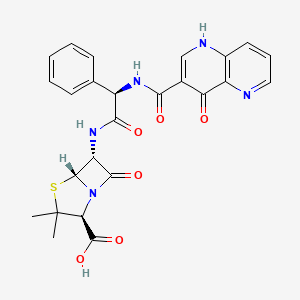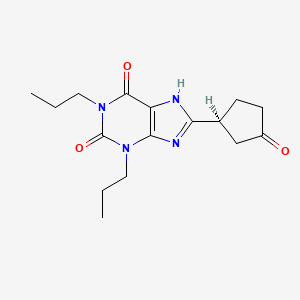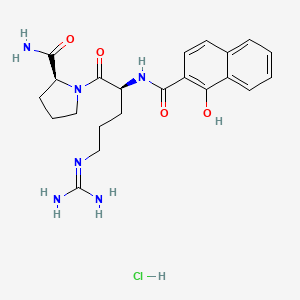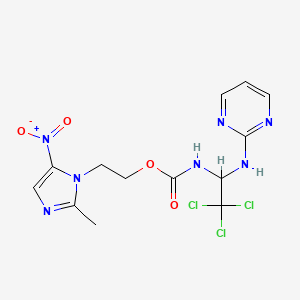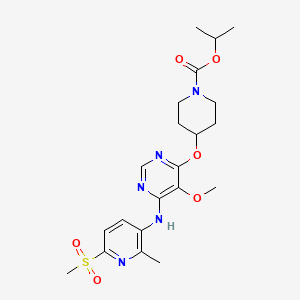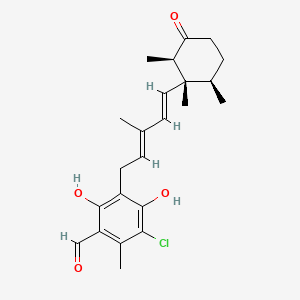
Ascochlorin
Overview
Description
Ascochlorin is a chemical with the molecular formula of C23H29ClO4 and a molecular weight of 404.931 g/mol . It is also known by other names such as Antibiotic LL-Z1272 gamma, 3-Chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-5-(1,2,6-trimethyl-3-oxocyclohexyl)-2,4-pentadienyl)benzaldehyde (1R-(1alpha(2E,4E),2beta,6beta))-, and Ilicicolin D .
Synthesis Analysis
Ascochlorin (AC) and Ascofuranone (AF) are meroterpenoids produced by various filamentous fungi, including Acremonium egyptiacum . Both pathways share the common precursor, ilicicolin A epoxide, which is processed by the membrane-bound terpene cyclase (TPC) AscF in AC biosynthesis . AF biosynthesis branches from the precursor by hydroxylation at C-16 by the P450 monooxygenase AscH, followed by cyclization by a membrane-bound TPC AscI .
Molecular Structure Analysis
The structure of Ascochlorin has been determined through a combination of X-ray crystallography and physicochemical methods . The structure of a new analog was elucidated as 4’-hydroxy-5’-hydroascochlorin .
Chemical Reactions Analysis
Ascochlorin and its analogs were isolated from the filter cake of the fermented broth of a fungus, Ascochyta viciae Libert . The compounds obtained were ascochlorin, LL-Z1272 ƒÂ, LL-Z1272 ƒÃ, ascofuranone, ascofuranol and a new analog, C23H31C1O5 .
Scientific Research Applications
Biosynthesis Research
Ascochlorin (AC) is a meroterpenoid produced by various filamentous fungi, including Acremonium egyptiacum . It’s biosynthesized through farnesylation of orsellinic acid . The complete reactions and responsible genes for AC biosynthesis have been identified through heterologous expression, in vitro reconstruction, and gene deletion experiments .
Anticancer Research
Ascochlorin has shown potential as an anticancer lead compound . It inhibits the growth and invasion of hepatocellular carcinoma by targeting the STAT3 signaling cascade . It increases the expression of protein inhibitor of activated STAT3 (PIAS3), which can bind to STAT3 DNA binding domain and thereby down-regulate STAT3 activation .
Antibiotic Research
Ascochlorin is an isoprenoid antibiotic . It has been observed to substantially inhibit both constitutive and IL-6/EGF inducible STAT3 activation, as well as reduce its DNA binding ability .
Antifungal Research
Ascochlorin and its analogues have shown effective inhibition of the mycelial growth of plant pathogenic fungi Botrytis cinerea and Sclerotinia sclerotiorum .
Mechanism of Action
Target of Action
Ascochlorin (ASC) is an isoprenoid antibiotic that primarily targets the mitochondrial cytochrome bc1 complex and the signal transducer and activator of transcription 3 (STAT3) . The cytochrome bc1 complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production . STAT3 is a transcription factor that plays a pivotal role in proliferation and survival of hepatocellular carcinoma (HCC) .
Mode of Action
Ascochlorin interacts with its targets in a unique way. It inhibits the electron transport via CoQ in a fashion comparable to antimycin A and stigmatellin, indicating that this antibiotic acted on the cytochrome bc1 complex . It also substantially inhibits both constitutive and IL-6/EGF inducible STAT3 activation as well as reduces its DNA binding ability .
Biochemical Pathways
Ascochlorin affects multiple biochemical pathways. It inhibits the oxidative phosphorylation by hindering ubiquinone-dependent electron transport in isolated mitochondria . It also inhibits the STAT3 signaling cascade in various HCC cell lines .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
Ascochlorin has substantial antineoplastic effects in a variety of tumor cell lines and mouse models . It inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 . It also increases the expression of endogenous p53 by increasing protein stability in the human osteosarcoma cells and human colon cancer cells .
Action Environment
It’s worth noting that ascochlorin is produced by various filamentous fungi, including acremonium egyptiacum
properties
IUPAC Name |
5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,10-12,14,16,27-28H,7-9H2,1-5H3/b11-10+,13-6+/t14-,16+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETVRSKZJJWOPA-FLDGXQSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102655 | |
| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ascochlorin | |
CAS RN |
26166-39-2 | |
| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26166-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascochlorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026166392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASCOCHLORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ8F05ODV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



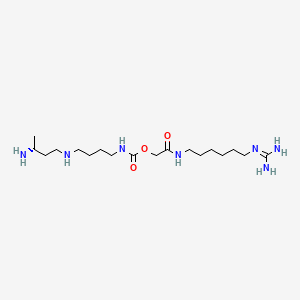
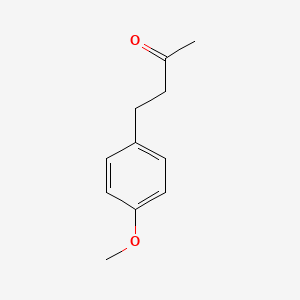

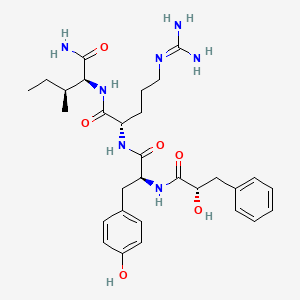

![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)
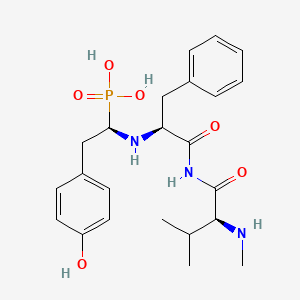
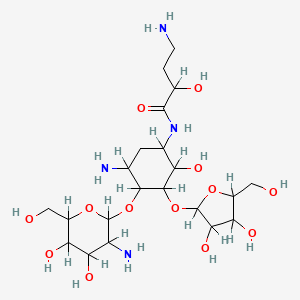
![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)
